molecular formula C26H25NO5 B13399005 (2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid

(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid

Cat. No.: B13399005
M. Wt: 431.5 g/mol
InChI Key: UCDMMWCWPVCHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S,3R)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-(benzyloxy)butanoic Acid" is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its structure features:

  • Stereochemistry: 2S,3R configuration, critical for chiral recognition in peptide synthesis.
  • Functional Groups: A benzyloxy (-OBn) group at the β-carbon (C3) and an Fmoc-protected amine at C2.
  • Applications: Primarily used in solid-phase peptide synthesis (SPPS) as a building block to introduce β-benzyloxy-modified residues, enhancing peptide stability or modulating biological activity .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDMMWCWPVCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid typically involves multiple steps. One common method includes the protection of the amino group with the Fmoc group, followed by the introduction of the benzyloxy group. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes. The flow microreactor systems enable precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution reagents: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce the free amino acid derivative.

Scientific Research Applications

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)butanoic acid involves its ability to act as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in further reactions, such as peptide bond formation. The benzyloxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

A. Substituent Modifications at the β-Carbon
Compound Name Substituent at C3 Molecular Weight Optical Rotation ([α]D) Key Applications/Notes
(2S,3R)-2-Fmoc-amino-3-(benzyloxy)butanoic Acid (Target Compound) Benzyloxy (-OBn) 401.45* Not reported SPPS, peptide backbone modification
(2S)-2-Fmoc-amino-4-(piperidin-1-yl)butanoic acid (Compound 4, ) Piperidin-1-yl 355.38 -11.3 (c=0.8 in DMF) Unnatural amino acids for drug discovery
(2S,3R)-2-Fmoc-amino-3-(((benzyloxy)phosphoryl)oxy)butanoic acid () Phosphoryloxy (-OPO3H2) 511.47 Not reported Phosphopeptide mimics, kinase studies
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid () o-Tolyl 401.45 Not reported Hydrophobic peptide motifs

Notes:

  • The benzyloxy group in the target compound provides steric bulk and moderate hydrophobicity, whereas the phosphoryloxy group in introduces polarity and mimics post-translational modifications.
B. Backbone Modifications
Compound Name Backbone Structure Key Feature
(S)-3-Fmoc-amino-4-(piperidin-1-yl)butanoic acid (Compound 7, ) γ-Amino acid backbone Unnatural γ-residue for constrained peptides
(S)-4-Fmoc-amino-5-(piperidin-1-yl)pentanoic acid (Compound 8, ) δ-Amino acid backbone Extended chain for macrocycle synthesis

Comparison: The target compound’s α-amino acid backbone contrasts with γ/δ-residues, which are used to enforce specific peptide conformations .

Stereochemical Variants

Compound Name Stereochemistry Optical Rotation ([α]D) Impact on Activity
(2S,3R)-Target Compound 2S,3R Not reported Standard for chiral peptide design
(2R,3S)-2-Fmoc-amino-3-(benzyloxy)butanoic acid () 2R,3S Not reported Enantiomeric pair; may alter target binding
(2R,3R)-3-Fmoc-amino-2-hydroxy-4-phenylbutanoic acid () 2R,3R Not reported Hydroxy group introduces H-bonding

Notes:

  • Stereochemistry at C2 and C3 dictates peptide secondary structure (e.g., β-turns) and receptor interactions .

Derivatives with Modified Side Chains

Compound Name Side Chain Modification Molecular Weight Applications
(R)-2-Fmoc-amino-2,3-dimethylbutanoic acid () α-Methyl, β-methyl 353.41 Protease resistance in peptides
(S)-2-Fmoc-amino-3-hydroxy-3-methylbutanoic acid () β-Hydroxy, β-methyl 355.38 Hydroxy acid-based therapeutics

Comparison :

  • Dimethyl groups () increase steric hindrance, reducing enzymatic degradation.
  • β-Hydroxy groups () mimic natural metabolites like statins .

Yield and Purity

  • Purity : Commercial variants (e.g., ) specify >98% purity via HPLC, critical for SPPS .

Spectroscopic Characterization

  • NMR and MS : All compounds in were validated via $^1$H/$^13$C NMR and high-resolution mass spectrometry.
  • Optical Rotation : Values range from -11.3 to +2.3 (e.g., Compound 7, ), reflecting stereochemical integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.